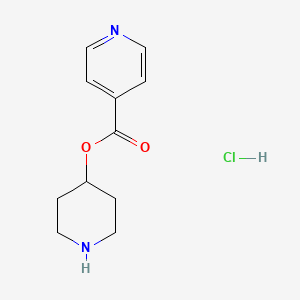

4-Piperidinyl isonicotinate hydrochloride

Description

4-Piperidinyl isonicotinate hydrochloride (CAS: 1220020-07-4) is a piperidine-based compound featuring an ester linkage between the 4-piperidinyl group and isonicotinic acid (pyridine-4-carboxylic acid). Structurally, the compound combines a piperidine ring (a six-membered amine heterocycle) with a pyridine moiety via an ester bond. This design confers unique physicochemical properties, such as moderate polarity and basicity, which may influence its pharmacokinetic behavior and receptor interactions.

Properties

IUPAC Name |

piperidin-4-yl pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(9-1-5-12-6-2-9)15-10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUDKZXNNWWPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinyl isonicotinate hydrochloride typically involves the reaction of piperidine with isonicotinic acid under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell, which has shown to be efficient and reproducible .

Industrial Production Methods: Industrial production methods for 4-Piperidinyl isonicotinate hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced electrochemical methods and catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl isonicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Piperidinyl isonicotinate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby inducing apoptosis and reducing tumor growth .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 4-Piperidinyl isonicotinate HCl | 1220020-07-4 | ~270–280* | Piperidine, isonicotinate ester | Research/industrial intermediate |

| 2-(4-Piperidinyl)ethyl nicotinate HCl | 1219981-10-8 | 270.76 | Ethyl spacer, nicotinate | Neurological research |

| Donepezil HCl | 120014-06-4 | 415.96 | Benzyl-piperidinyl, indanone | Alzheimer’s therapy |

| Tirofiban HCl | 144494-65-5 | 495.08 | Piperidinyl, sulfonyl, tyrosine | Antithrombotic agent |

Table 2. Physicochemical Properties

| Compound Name | Solubility (H2O) | LogP (Predicted) | pKa (Piperidine N) |

|---|---|---|---|

| 4-Piperidinyl isonicotinate HCl | High (salt form) | ~1.5 | ~8.5 |

| Piperidine-4-carbonitrile HCl | Moderate | 0.2 | ~10.2 |

| Isonicotinoyl chloride HCl | Reacts | -0.8 | N/A |

Key Research Findings

- Synthetic Utility : 4-Piperidinyl isonicotinate hydrochloride’s ester linkage makes it a versatile intermediate for prodrugs or bioactive molecules, akin to isonicotinamidine derivatives ().

Biological Activity

4-Piperidinyl isonicotinate hydrochloride is a chemical compound with the molecular formula CHClNO and a molar mass of 242.7 g/mol. It is synthesized through the reaction of piperidine with isonicotinic acid, often utilizing phenylsilane as a key reagent to facilitate the formation of imines and subsequent cyclization processes. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 4-Piperidinyl isonicotinate hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The compound's activity against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of 4-Piperidinyl isonicotinate hydrochloride have been explored in several studies. It has been shown to inhibit the proliferation of cancer cells through multiple mechanisms, including:

- Apoptosis Induction : The compound may trigger programmed cell death in tumor cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

- Inhibition of Tumor Growth : In vivo studies using animal models have demonstrated a reduction in tumor size following treatment with this compound, suggesting its potential utility in cancer therapy.

The mechanism underlying the biological activity of 4-Piperidinyl isonicotinate hydrochloride involves its interaction with various molecular targets. Notably, it appears to inhibit specific enzymes associated with cancer cell metabolism, leading to reduced energy production and increased oxidative stress within the cells .

Case Studies

Several case studies have documented the effects of 4-Piperidinyl isonicotinate hydrochloride in clinical and experimental settings:

-

Case Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer effects on lung adenocarcinoma cells.

- Method : Treatment with varying concentrations of the compound was administered, followed by assessment of cell viability using MTT assays.

- Findings : Significant reductions in cell viability were observed, correlating with increased concentrations of the compound.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disk diffusion assays were conducted to measure inhibition zones.

- Findings : The compound exhibited substantial inhibitory effects, indicating potential for development as an antimicrobial agent.

Research Findings Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | In vitro assays | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | MTT assays, In vivo models | Induces apoptosis, causes cell cycle arrest, reduces tumor size |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.